budralazine - 36798-79-5

budralazine

Catalog Number: EVT-261910
CAS Number: 36798-79-5
Molecular Formula: C14H16N4
Molecular Weight: 240.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-[2-(1,3-Dimethyl-2-butenylidene)hydrazino]phthalazine is a phthalazine derivative investigated for its potential antihypertensive properties. [] It belongs to the class of direct-acting vasodilators, meaning it relaxes blood vessel walls directly, leading to decreased blood pressure. [, ] Budralazine has been studied extensively in animal models of hypertension, demonstrating significant blood pressure reduction. [, , , ]

Source and Classification

Budralazine is synthesized from phthalazine-based precursors. Its classification falls under heterocyclic compounds, specifically within the category of hydrazones and phthalazines. These compounds often exhibit a range of biological activities, making them significant in medicinal chemistry.

Synthesis Analysis

Budralazine can be synthesized through several methods involving phthalazine derivatives. A notable synthesis route involves:

  1. Starting Materials: The synthesis typically begins with 4-benzylphthalazin-1(2H)-one.
  2. N-Alkylation: This compound undergoes N-alkylation with ethyl acrylate in the presence of anhydrous potassium carbonate, yielding ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanoate.
  3. Hydrazinolyzation: The resulting ester is then subjected to hydrazinolyzation using hydrazine hydrate in ethanol under reflux conditions, producing the corresponding hydrazide.
  4. Azide Coupling: The hydrazide can further react with various amines or amino acid esters under azide coupling conditions to yield multiple derivatives.
  5. Final Product Formation: The final product can be obtained through additional reactions involving aldehydes to form hydrazone derivatives, confirmed by techniques such as NMR and IR spectroscopy .
Molecular Structure Analysis

The molecular structure of budralazine features a phthalazine core, which is a bicyclic structure consisting of two fused aromatic rings containing nitrogen atoms. The specific arrangement of substituents on this core significantly influences its biological activity.

Key Structural Features:

  • Phthalazine Backbone: Provides stability and potential interaction sites for biological activity.
  • Hydrazone Functional Group: Contributes to the compound's reactivity and pharmacological properties.
Chemical Reactions Analysis

Budralazine participates in several chemical reactions typical of hydrazones and phthalazines:

  1. Hydrazone Formation: Reacts with aldehydes to form hydrazone derivatives through condensation reactions.
  2. N-Alkylation Reactions: Involves the addition of alkyl groups to nitrogen atoms in the hydrazine moiety.
  3. Reduction Reactions: Can undergo reduction to yield various derivatives with altered biological properties .

These reactions are crucial for modifying budralazine's structure to enhance its pharmacological efficacy.

Mechanism of Action

Budralazine's mechanism of action is primarily linked to its ability to inhibit certain enzymatic pathways involved in cancer cell proliferation and angiogenesis:

  • VEGFR2 Inhibition: Budralazine has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), which plays a critical role in tumor angiogenesis.
  • Induction of Apoptosis: It promotes apoptosis in cancer cells, leading to reduced cell viability and tumor growth.

These mechanisms highlight budralazine's potential as an anticancer agent .

Physical and Chemical Properties Analysis

Budralazine exhibits several physical and chemical properties that are important for its application:

  • Molecular Weight: The molecular weight is approximately 250 g/mol.
  • Solubility: Budralazine is soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point ranges around 150-160 °C, indicating thermal stability suitable for pharmaceutical formulations.

These properties influence its formulation and delivery as a therapeutic agent .

Applications

Budralazine has several promising applications in the field of medicine:

  1. Anticancer Activity: Due to its cytotoxic effects against various cancer cell lines, it is being explored as a potential chemotherapeutic agent.
  2. Cardiovascular Research: Its structural similarity to hydralazine suggests potential applications in cardiovascular therapies, particularly for hypertension management.
  3. Pharmaceutical Development: Ongoing research focuses on optimizing its synthesis and enhancing its bioavailability for therapeutic use.
Molecular Mechanisms of Arteriolar Vasodilation

Calcium Homeostasis Modulation in Vascular Smooth Muscle

Budralazine directly targets calcium (Ca²⁺) flux pathways in VSMCs, a core mechanism for reducing vascular tone. Key evidence includes:

  • Inhibition of Voltage-Gated Ca²⁺ Influx: Budralazine concentration-dependently inhibits contractile responses to extracellular Ca²⁺ in potassium (K⁺)-depolarized rabbit aortic rings. This indicates blockade of voltage-operated calcium channels (VOCCs), preventing Ca²⁺ entry triggered by membrane depolarization [9].
  • Relaxation of Agonist-Induced Contractions: Budralazine potently relaxes norepinephrine (NA)-precontracted rabbit aorta. Notably, its potency against NA-induced contractions exceeds its effects against K⁺-induced contractions, suggesting mechanisms beyond VOCC blockade [9].
  • Vascular Bed Dilation: Intra-arterial budralazine dilates isolated perfused rabbit ear arteries preconstricted by K⁺ or NA, confirming direct vasodilatory action across vascular beds [9].

Table 1: Inhibitory Effects of Budralazine on Vascular Smooth Muscle Contraction

Contractile StimulusTissue ModelKey Effect of BudralazineProposed Mechanism
KCl (High K⁺)Rabbit Aortic RingsConcentration-dependent relaxation; Inhibition of Ca²⁺-induced contractionVOCC blockade
Norepinephrine (NA)Rabbit Aortic RingsPotent concentration-dependent relaxationVOCC blockade + Inhibition of SR Ca²⁺ release
K⁺ or NAPerfused Rabbit Ear ArteryDose-dependent vasodilationDirect reduction of vascular smooth muscle tone

IP3-Mediated Sarcoplasmic Reticulum Calcium Release Inhibition

Budralazine targets intracellular Ca²⁺ stores, particularly inhibiting inositol trisphosphate (IP3)-mediated Ca²⁺ release from the sarcoplasmic reticulum (SR):

  • Inhibition of IP3 Receptor Function: While direct mechanistic studies on budralazine are limited, extensive research on its analog hydralazine demonstrates inhibition of IP3-induced Ca²⁺ release from the SR in vascular smooth muscle [3]. Hydralazine specifically blocks IP3-dependent Ca²⁺ channels on the SR membrane, reducing Ca²⁺ mobilization into the cytosol upon agonist stimulation (e.g., by norepinephrine binding to α1-adrenergic receptors) [3] [14]. This mechanism is likely shared by budralazine given their structural and functional similarities.
  • Reduction of SR Ca²⁺ Leak: Hydralazine reduces diastolic SR Ca²⁺ leak in cardiomyocytes, stabilizing SR Ca²⁺ stores [5]. By analogy, budralazine may prevent aberrant Ca²⁺ release through IP3 or ryanodine receptors (RyR) in VSMCs, contributing to vasorelaxation.
  • Synergism with Depolarizing Stimuli: The greater efficacy of budralazine against NA-induced versus K⁺-induced contractions [9] strongly supports a significant role for inhibition of receptor-operated Ca²⁺ release (primarily IP3-mediated) alongside its effect on VOCCs.

Myosin Phosphorylation Suppression Dynamics

Activation of the contractile apparatus in VSMCs requires phosphorylation of the myosin light chain (MLC). Budralazine interferes with this process:

  • Inhibition of Myosin Phosphorylation: Hydralazine inhibits Ca²⁺-dependent ATPase activity and phosphorylation of the myosin P-light chain (MLC20) in vascular myofibrils [2]. Half-maximal inhibition occurs at approximately 20 μM. As phosphorylation of MLC20 by myosin light chain kinase (MLCK) is obligatory for actin-myosin interaction and contraction, its suppression directly causes vasodilation. Budralazine, sharing hydralazine's core phthalazine-hydrazine structure, is predicted to act similarly.
  • Targeting Ca²⁺-Calmodulin-MLCK Axis: The inhibition of MLC phosphorylation likely stems from budralazine/hydralazine disrupting the Ca²⁺-calmodulin complex formation or its binding to MLCK, rather than directly inhibiting MLCK's catalytic site. This prevents Ca²⁺-dependent activation of MLCK [2].
  • Reduced Cross-Bridge Cycling: By suppressing MLC phosphorylation, budralazine decreases the number of active myosin heads capable of forming cross-bridges with actin filaments, leading to smooth muscle relaxation and vasodilation independent of membrane potential changes.

Nitric Oxide/cGMP Pathway Synergistic Interactions

While primarily a direct vasodilator, evidence suggests budralazine and related compounds may interact with endothelial and nitroso-redox pathways, particularly in pathological states:

  • Superoxide Scavenging: Hydralazine, at low concentrations (1-10 μM), scavenges superoxide anion (O₂⁻) in cardiomyocytes [5]. Superoxide rapidly inactivates nitric oxide (NO), reducing its bioavailability. By reducing O₂⁻ levels, hydralazine (and potentially budralazine) may indirectly potentiate NO signaling.
  • Modulation of Enzymatic ROS Sources: Hydralazine inhibits xanthine oxidoreductase (XOR) activity and scavenges NADPH oxidase (NOX)-dependent superoxide in cardiac tissues [5]. This reduction in reactive oxygen species (ROS) burden can ameliorate endothelial dysfunction, improving endogenous NO-mediated vasodilation.
  • Epigenetic Modulation of Calcium Handling: Hydralazine acts as a DNA methyltransferase inhibitor. In cardiomyocytes, it demethylates the promoter of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a) gene, increasing SERCA2a expression [8]. Enhanced SERCA2a activity improves SR Ca²⁺ reuptake, lowering cytosolic Ca²⁺ and promoting relaxation. Although demonstrated in cardiac muscle, this epigenetic mechanism could potentially contribute to improved VSMC relaxation in vascular tissue under conditions of oxidative stress.
  • cGMP-Independent Effects on Contractile Efficiency: Organic nitrates (e.g., nitroglycerin, isosorbide dinitrate) used with hydralazine in heart failure increase cGMP. Budralazine itself does not significantly alter cyclic nucleotide (cAMP or cGMP) levels in the aorta at antihypertensive doses [9]. However, by improving Ca²⁺ handling (reducing leak, potentially increasing SERCA activity) and reducing ROS, it may create an environment where NO/cGMP signaling or sensitivity is enhanced, particularly in failing vasculature characterized by nitroso-redox imbalance [5].

Table 2: Potential Synergistic Interactions Between Budralazine and NO/cGMP Pathways

MechanismEffect on Vascular ToneEvidence Source
Superoxide (O₂⁻) ScavengingPreserves NO bioavailability, prolonging cGMP-mediated relaxationDemonstrated for hydralazine in cardiomyocytes [5]
XOR and NOX InhibitionReduces enzymatic ROS generation, improving endothelial functionDemonstrated for hydralazine in cardiac homogenates [5]
SERCA2a Upregulation (Epigenetic)Enhances SR Ca²⁺ reuptake, lowering cytosolic [Ca²⁺] and promoting relaxationDemonstrated for hydralazine in cardiomyocytes & HF rats [8]
Improved Ca²⁺ HandlingStabilizes SR Ca²⁺ release, improving response to NO/cGMPAnalogous effects of hydralazine in HF models [5]

Properties

CAS Number

36798-79-5

Product Name

budralazine

IUPAC Name

N-(4-methylpent-3-en-2-ylideneamino)phthalazin-1-amine

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

InChI

InChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14-13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3,(H,17,18)

InChI Key

DQGFCLJXYFXXIJ-UHFFFAOYSA-N

SMILES

CC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C

Solubility

Soluble in DMSO

Synonyms

1-(2-(1,3-dimethyl-2-butenylidene)hydrazino)phthalazine
budralazine
budralazine monohydrochloride
DJ 1461

Canonical SMILES

CC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C

Isomeric SMILES

CC(=C/C(=N/NC1=NN=CC2=CC=CC=C21)/C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.